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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenetole

Cat. No.: B1586979 Get Quote

An In-Depth Technical Guide to 3-Chloro-5-fluorophenetole: Synthesis, Characterization, and

Applications

Abstract
3-Chloro-5-fluorophenetole is a halogenated aromatic ether with significant potential as a

versatile building block in medicinal chemistry and materials science. Its unique substitution

pattern, featuring both chlorine and fluorine atoms on the phenyl ring, offers a valuable scaffold

for the development of novel compounds with tailored biological and physical properties. This

technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenetole, including

its molecular and physicochemical properties, a detailed protocol for its synthesis via the

Williamson ether synthesis, expected spectroscopic characteristics for structural elucidation,

and its potential applications in drug discovery and development. This document is intended for

researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical

sciences.

Introduction and Core Properties
3-Chloro-5-fluorophenetole, systematically named 1-chloro-3-ethoxy-5-fluorobenzene, is an

organic compound that belongs to the class of aryl ethyl ethers. The presence of both a chloro

and a fluoro substituent on the aromatic ring makes it an attractive intermediate for introducing

these halogens into larger, more complex molecules. Halogenation is a key strategy in drug

design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to

biological targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1586979?utm_src=pdf-interest
https://www.benchchem.com/product/b1586979?utm_src=pdf-body
https://www.benchchem.com/product/b1586979?utm_src=pdf-body
https://www.benchchem.com/product/b1586979?utm_src=pdf-body
https://www.benchchem.com/product/b1586979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The parent compound for its synthesis is 3-Chloro-5-fluorophenol. The conversion to a

phenetole (ethyl ether) modifies the polarity and hydrogen-bonding capability of the molecule,

which can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Structure and Formula
The molecular structure of 3-Chloro-5-fluorophenetole consists of a benzene ring substituted

with a chlorine atom, a fluorine atom, and an ethoxy group (-OCH₂CH₃) at positions 3, 5, and 1,

respectively.

Caption: Chemical structure of 3-Chloro-5-fluorophenetole.

Physicochemical Properties
As direct experimental data for 3-Chloro-5-fluorophenetole is not widely available, its

properties can be calculated or estimated based on its structure and the known properties of its

precursor, 3-Chloro-5-fluorophenol, and the parent compound, phenetole.
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Property
Value
(Calculated/Estimated)

Source/Basis

Molecular Formula C₈H₈ClFO

Derived from 3-Chloro-5-

fluorophenol (C₆H₄ClFO) +

C₂H₄ (ethyl group)

Molecular Weight 174.60 g/mol
Calculated from atomic

weights

Appearance
Colorless to pale yellow liquid

(Predicted)

Based on the appearance of

similar halogenated aromatic

ethers

Boiling Point ~190-210 °C (Predicted)

Higher than phenetole (170

°C) due to increased molecular

weight and polarity

Density ~1.25-1.35 g/cm³ (Predicted)

Increased from phenetole

(~0.966 g/cm³) due to heavy

halogen atoms

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., ethanol,

ether, acetone)

Typical for aryl ethers.[1][2]

Synthesis of 3-Chloro-5-fluorophenetole
The most direct and widely used method for preparing aryl ethers from phenols is the

Williamson ether synthesis.[3][4] This reaction involves the deprotonation of a phenol to form a

more nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an alkyl halide.

Reaction Mechanism
The synthesis proceeds in two main steps:

Deprotonation: 3-Chloro-5-fluorophenol is treated with a suitable base (e.g., potassium

carbonate, sodium hydroxide) to form the corresponding sodium or potassium phenoxide.

This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
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Nucleophilic Substitution (Sₙ2): The phenoxide ion then attacks the electrophilic carbon of an

ethylating agent (e.g., bromoethane, iodoethane, or diethyl sulfate), displacing the halide or

sulfate leaving group to form the ether linkage.

Step 1: Deprotonation

Step 2: SN2 Attack

3-Chloro-5-fluorophenol

Phenoxide Intermediate
Deprotonation

Base (e.g., K₂CO₃)

Phenoxide Intermediate

Ethylating Agent (e.g., C₂H₅Br)

3-Chloro-5-fluorophenetole

SN2 Reaction

Click to download full resolution via product page

Caption: Workflow of the Williamson ether synthesis.

Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-Chloro-5-fluorophenetole
from 3-Chloro-5-fluorophenol and bromoethane.

Materials:

3-Chloro-5-fluorophenol (1.0 eq)

Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

Bromoethane (C₂H₅Br) (1.2 - 1.5 eq)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-Chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5

eq).

Solvent Addition: Add anhydrous DMF (or acetone) to the flask to dissolve the reactants. The

volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of phenol).

Addition of Ethylating Agent: Add bromoethane (1.2 eq) dropwise to the stirred suspension at

room temperature.

Reaction: Heat the reaction mixture to 50-60 °C (for DMF) or to reflux (for acetone) and stir

for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous

layer).

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 3-Chloro-5-
fluorophenetole.

Spectroscopic Characterization
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The identity and purity of the synthesized 3-Chloro-5-fluorophenetole can be confirmed using

various spectroscopic techniques. The expected data are summarized below.

Technique Expected Key Features

¹H NMR

Ethoxy Group: A triplet at ~1.4 ppm (3H, -CH₃)

and a quartet at ~4.0 ppm (2H, -OCH₂-).

Protons on the carbon adjacent to the ether

oxygen are deshielded.[5] Aromatic Region:

Complex multiplets between 6.5-7.5 ppm for the

3 aromatic protons.

¹³C NMR

Ethoxy Group: Resonances at ~15 ppm (-CH₃)

and ~64 ppm (-OCH₂-). Aromatic Region:

Signals in the range of 100-165 ppm. The

carbon attached to the oxygen will be downfield

(~160 ppm), and those attached to halogens will

show characteristic C-F and C-Cl couplings.

IR Spectroscopy

C-O-C Stretch: Strong, characteristic bands for

aryl-alkyl ethers around 1250 cm⁻¹ (asymmetric

stretch) and 1040 cm⁻¹ (symmetric stretch).[6]

C-H Stretch: Aliphatic C-H stretches just below

3000 cm⁻¹ and aromatic C-H stretches above

3000 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A peak corresponding to the

molecular weight (174.60). The isotopic pattern

for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio)

will be a key diagnostic feature.

Applications in Research and Drug Development
Substituted phenetoles are valuable intermediates in the synthesis of pharmaceuticals and

agrochemicals. The specific substitution pattern of 3-Chloro-5-fluorophenetole makes it a

precursor for molecules where fine-tuning of electronic and steric properties is essential.
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Medicinal Chemistry: The introduction of chlorine and fluorine can enhance the metabolic

stability of a drug by blocking sites of oxidation. It can also improve membrane permeability

and binding affinity to target proteins.

Building Block Synthesis: It can be used in cross-coupling reactions or further

functionalization of the aromatic ring to build more complex molecular architectures.

Agrochemicals: Halogenated aromatic compounds are a common feature in many modern

pesticides and herbicides.

Safety and Handling
Hazard Statement: Based on the precursor 3-Chloro-5-fluorophenol, this compound should be

handled with care. It is likely to be harmful if swallowed or in contact with skin and may cause

skin and eye irritation.

Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Like other ethers, there is a potential for peroxide formation upon prolonged storage and

exposure to air and light. Store in a cool, dark place in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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